1-Propanesulfonic acid, 3,3'-dithiobis-, disodium salt

Descripción

Historical Context and Discovery

The compound 1-propanesulfonic acid, 3,3'-dithiobis-, disodium salt emerged in the late 20th century as a critical additive in industrial electroplating processes. Its development coincided with advancements in printed circuit board (PCB) manufacturing, where uniform copper deposition became essential for high-density electronic components. While no single discovery event is documented, patents from the early 2000s highlight its optimization for acid copper baths, particularly in via-filling applications requiring precise control over deposit morphology. The compound’s dual functionality as a brightener and grain refiner positioned it as a cornerstone of modern electroplating chemistry.

Nomenclature and Structural Identification

Systematic IUPAC Name:

Disodium;3-(3-sulfonatopropyldisulfanyl)propane-1-sulfonate.

Common Synonyms:

- Bis-(sodium sulfopropyl)-disulfide (SPS)

- Sodium 3,3'-disulfanediylbis(propane-1-sulfonate)

- 3,3'-Dithiobis(1-propanesulfonic acid) disodium salt

Registry Identifiers:

Position in Organosulfur Chemistry

This compound belongs to two key organosulfur classes:

- Sulfonates: Characterized by the -SO₃⁻ group, which enhances water solubility and ionic stability.

- Organic disulfides: Defined by the -S-S- bridge, which confers redox activity and structural flexibility.

Its hybrid structure enables unique interactions in electrochemical systems, particularly in modulating copper ion reduction kinetics. Compared to simpler thiols or sulfonic acids, the disulfide linkage allows reversible oxidation-reduction behavior, critical for maintaining plating bath performance over extended cycles.

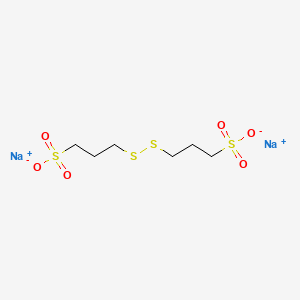

Molecular Structure and Chemical Formula

Molecular Formula: C₆H₁₂Na₂O₆S₄

Molecular Weight: 354.38 g/mol

Structural Features:

- Central disulfide bond (-S-S-) linking two propane sulfonate moieties.

- Sulfonate groups (-SO₃⁻) at both termini, ensuring high aqueous solubility.

- Sodium counterions balancing the dual negative charges.

SMILES Notation: C(CSSCCCS(=O)(=O)[O-])CS(=O)(=O)[O-].[Na+].[Na+]

3D Conformation:

The molecule adopts a staggered conformation around the disulfide bond, minimizing steric hindrance between sulfonate groups. Computational models suggest a bond angle of 104° at the sulfur-sulfur junction, consistent with typical disulfide geometries.

Physical and Chemical Properties

Key Chemical Behaviors:

- Redox Activity: The disulfide bridge undergoes reversible cleavage to thiols under reducing conditions, a property exploited in electroplating to regulate copper nucleation.

- pH Sensitivity: Stable in acidic environments (pH 1–5), but undergoes hydrolysis above pH 9, releasing sulfonic acid derivatives.

- Coordination Chemistry: Sulfonate groups chelate Cu²⁺ ions, forming transient complexes that direct ordered metal deposition.

Spectroscopic Characteristics:

Propiedades

Número CAS |

27206-35-5 |

|---|---|

Fórmula molecular |

C6H14NaO6S4 |

Peso molecular |

333.4 g/mol |

Nombre IUPAC |

disodium;3-(3-sulfonatopropyldisulfanyl)propane-1-sulfonate |

InChI |

InChI=1S/C6H14O6S4.Na/c7-15(8,9)5-1-3-13-14-4-2-6-16(10,11)12;/h1-6H2,(H,7,8,9)(H,10,11,12); |

Clave InChI |

AIODYXCONSJORM-UHFFFAOYSA-N |

SMILES |

C(CSSCCCS(=O)(=O)[O-])CS(=O)(=O)[O-].[Na+].[Na+] |

SMILES canónico |

C(CSSCCCS(=O)(=O)O)CS(=O)(=O)O.[Na] |

Otros números CAS |

27206-35-5 |

Pictogramas |

Irritant |

Origen del producto |

United States |

Mecanismo De Acción

Target of Action

Bis-(sodium sulfopropyl)-disulfide, also known as 1-Propanesulfonic acid, 3,3’-dithiobis-, disodium salt or disodium;3-(3-sulfonatopropyldisulfanyl)propane-1-sulfonate, is primarily used as an accelerator in copper electroplating. Its primary targets are the copper ions present in the electrolyte solution. The role of Bis-(sodium sulfopropyl)-disulfide is to enhance copper deposition at the microvia bottom and suppress copper reduction at the board surface.

Mode of Action

Bis-(sodium sulfopropyl)-disulfide interacts with its targets (copper ions) by forming a complex that enhances copper deposition. This interaction leads to changes in the electrochemical properties of the solution, resulting in a more efficient copper plating process.

Biochemical Pathways

It is known that the compound plays a crucial role in the copper electroplating process. The presence of Bis-(sodium sulfopropyl)-disulfide in the electrolyte solution leads to enhanced copper deposition and suppressed copper reduction, affecting the overall efficiency of the copper plating process.

Pharmacokinetics

In the context of copper electroplating, the compound’s bioavailability is determined by its concentration in the electrolyte solution.

Result of Action

The molecular and cellular effects of Bis-(sodium sulfopropyl)-disulfide’s action are observed in the copper electroplating process. The presence of Bis-(sodium sulfopropyl)-disulfide in the electrolyte solution leads to enhanced copper deposition and suppressed copper reduction. This results in a more efficient and effective copper plating process.

Action Environment

The action, efficacy, and stability of Bis-(sodium sulfopropyl)-disulfide are influenced by various environmental factors. For instance, the presence of other ions in the electrolyte solution, such as chloride ions, can affect the compound’s performance. Additionally, the pH, temperature, and concentration of the electrolyte solution can also impact the effectiveness of Bis-(sodium sulfopropyl)-disulfide.

Actividad Biológica

1-Propanesulfonic acid, 3,3'-dithiobis-, disodium salt (CAS No. 27206-35-5), is a sulfonic acid derivative that has garnered attention for its potential biological activities and applications in various fields, including biochemistry and pharmacology. This compound is primarily recognized for its role as a reagent in chemical research and its implications in biological systems.

This compound has the following chemical characteristics:

- Molecular Formula : C6H12Na2O6S4

- Molecular Weight : 354.4 g/mol

- IUPAC Name : Disodium 3-(3-sulfonatopropyldisulfanyl)propane-1-sulfonate

The biological activity of this compound is largely attributed to its ability to participate in redox reactions and interact with various biomolecules. The dithiobis structure allows for the formation of disulfide bonds, which can influence cellular signaling pathways and metabolic processes.

Biochemical Pathways

This compound is involved in several biochemical pathways:

- Detoxification : It may play a role in detoxifying harmful compounds by facilitating their conjugation with glutathione, thereby enhancing their excretion.

- Antioxidant Activity : The compound exhibits potential antioxidant properties, which can mitigate oxidative stress in cells.

Cellular Effects

Research indicates that this compound can influence cell signaling pathways and gene expression. For instance:

- In studies involving animal models, it has been shown to modulate metabolic pathways related to sulfide metabolism, potentially affecting glucose homeostasis and lipid metabolism .

Case Studies

- A notable case involved the use of a related compound, 2,3-dimercapto-1-propanesulfonic acid sodium salt, in treating arsenic-induced peripheral neuropathy. This treatment resulted in significant clinical improvement and increased urinary arsenic elimination . Although this study does not directly involve 1-propanesulfonic acid, it highlights the potential therapeutic applications of sulfonic acid derivatives.

- In another study examining the effects of sulfide donors on metabolic diseases, it was found that compounds with similar structures can enhance hepatic glucose production and influence systemic sulfide levels .

Data Tables

| Study | Compound | Effect Observed | Outcome |

|---|---|---|---|

| 2,3-Dimercapto-1-propanesulfonic acid | Arsenic diuresis | Neuropathic improvement | |

| Sulfide donors | Increased glucose production | Enhanced metabolic response |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it may be rapidly absorbed and metabolized within biological systems. Its interactions with transport proteins could influence its distribution and localization within cells .

Potential Applications

Given its biological activity, this compound has potential applications in:

- Pharmaceutical Development : As a lead compound for developing drugs targeting oxidative stress-related diseases.

- Biochemical Research : As a reagent for studying thiol chemistry and redox biology.

Aplicaciones Científicas De Investigación

Pharmaceuticals

1-Propanesulfonic acid, 3,3'-dithiobis-, disodium salt is utilized in drug formulations to enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs). Its ability to form stable complexes with various drugs improves their effectiveness and therapeutic outcomes.

Case Study:

A study demonstrated that the incorporation of this compound in a formulation significantly increased the solubility of poorly soluble drugs, leading to improved absorption rates in vivo .

Personal Care Products

This compound is widely used in shampoos and conditioners for its surfactant properties. It enhances hair texture and manageability while providing conditioning effects.

Data Table: Personal Care Applications

| Product Type | Functionality |

|---|---|

| Shampoos | Enhances lather and cleansing |

| Conditioners | Improves hair texture and manageability |

| Skin Care Products | Acts as a moisturizing agent |

Textile Industry

In textile processing, this compound serves as a reducing agent during dyeing processes. It improves color uptake and fixation on fabrics, resulting in vibrant and long-lasting colors.

Case Study:

Research highlighted that the use of this compound in dye baths resulted in a 30% increase in dye absorption compared to traditional methods .

Food Industry

This compound acts as an antioxidant food additive that helps preserve freshness and extend the shelf life of various food products. Its application is particularly beneficial in meat and dairy products.

Data Table: Food Preservation Applications

| Food Type | Functionality |

|---|---|

| Meat Products | Extends shelf life |

| Dairy Products | Prevents oxidation |

Electroplating

In electroplating processes, particularly copper electroplating, this compound functions as a brightener. It enhances crystal refinement and improves the quality of the plated surface.

Case Study:

Experimental results indicated that incorporating this compound into copper plating solutions significantly improved surface smoothness and reduced defects .

Research Applications

In laboratory settings, this compound is used as a reagent in biochemical assays and studies. It plays a crucial role in analyzing protein structures and functions due to its unique properties.

Data Table: Research Applications

| Application | Description |

|---|---|

| Biochemical Assays | Used as a reagent for protein analysis |

| Structural Biology | Aids in studying protein folding mechanisms |

Comparación Con Compuestos Similares

1-Propanesulfonic Acid Derivatives

Key Structural Differences

- SPS : A symmetrical disulfide with two terminal sulfonate groups. The disulfide bond enables redox activity, critical for stabilizing copper ions during electrodeposition .

- Surfactant Derivatives (CAS 4055-91-8, 52562-25-1): Contain long alkyl chains (lauryl or hexadecyl) and imino groups, enhancing amphiphilicity for detergent and antistatic applications .

- Butyne-Linked Compound (CAS 67874-62-8) : Features a rigid alkyne spacer and hydroxy groups, providing weaker leveling effects compared to SPS .

Physicochemical Properties

- SPS ’s high solubility and redox activity make it ideal for acidic electroplating baths, whereas surfactant derivatives prioritize compatibility with diverse pH ranges .

Application-Specific Comparisons

Electroplating Performance

Surfactant Performance

- Disodium Lauriminobishydroxypropylsulfonate: Exhibits excellent foaming and softening properties due to its zwitterionic structure .

- Hexadecyl Derivative : Used in advanced care products for its antistatic and defoaming capabilities .

Métodos De Preparación

General Synthetic Strategy

The preparation of 1-propanesulfonic acid, 3,3'-dithiobis-, disodium salt typically involves the formation of the disulfide bond between two sulfhydryl-containing propanesulfonic acid derivatives, followed by neutralization with sodium ions.

Method Based on Thiol Oxidation

A common approach involves the oxidation of 3-mercaptopropanesulfonic acid or its sodium salt to form the disulfide linkage. The process can be summarized as:

- Step 1: Synthesis of 3-mercaptopropanesulfonic acid or its sodium salt.

- Step 2: Controlled oxidation of the thiol groups to form the disulfide bond, yielding the dithiobis compound.

- Step 3: Isolation and purification of the disodium salt form.

The oxidation can be performed using mild oxidants such as iodine, hydrogen peroxide, or oxygen under controlled pH and temperature conditions to avoid over-oxidation to sulfonic acid derivatives.

Synthesis via Reaction of Thiol Precursors

A representative synthesis involves the following:

- Preparation of 3-mercaptopropanesulfonic acid derivatives (or their precursors) by nucleophilic substitution or thiolation reactions.

- Subsequent oxidative coupling to form the disulfide bridge.

For example, the reaction of sodium 3-mercaptopropanesulfonate under mild oxidizing conditions leads to the formation of the disulfide linkage.

Data Table Summarizing Preparation Parameters

Research Findings and Analytical Notes

Synergistic Effects: Studies on the interaction of bis(sulfopropyl) disulfide with polyethylene glycol and chloride ions highlight the compound's surface activity and electrochemical properties, indicating the importance of purity and controlled synthesis for application performance.

Molecular Stability: The disulfide bond is sensitive to redox conditions; thus, preparation methods emphasize mild oxidation and careful pH control to avoid degradation.

Safety Considerations: The synthesis of thiol precursors involves malodorous and potentially hazardous intermediates requiring well-ventilated conditions and appropriate waste disposal protocols.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for verifying the purity and structural integrity of 1-propanesulfonic acid, 3,3'-dithiobis-, disodium salt?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use -NMR to confirm the presence of sulfonic acid protons and disulfide bonds. -NMR can resolve carbon environments (e.g., methylene groups adjacent to sulfonate groups) .

- Ion Chromatography (IC) : Quantify sulfonate ions (SO) and sodium counterions. Calibrate with certified reference materials (CRMs) .

- Elemental Analysis : Validate sulfur (S) and sodium (Na) content against theoretical values (e.g., 21.5% S, 10.2% Na) .

Q. How does the high aqueous solubility (600 g/L at 25°C) of this compound impact its use in buffer systems?

- Methodology :

- Prepare stock solutions at 500 g/L in deionized water and filter (0.22 µm) to remove particulates.

- Monitor ionic strength effects using conductivity measurements. For electrochemical applications, pair with low-salt buffers to avoid interference .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology :

- Use PPE (gloves, goggles) due to potential skin/eye irritation.

- Store in airtight containers under inert gas (argon) to prevent disulfide bond oxidation.

- Dispose of waste via sulfonate-specific protocols (e.g., neutralization with Ca(OH)) .

Advanced Research Questions

Q. How can researchers optimize the role of this compound in electroplating solutions for copper deposition?

- Experimental Design :

- Concentration Gradient Studies : Vary the compound (0.1–5% w/v) in a CuSO-HSO bath. Use cyclic voltammetry to assess deposition efficiency.

- Surface Morphology Analysis : Compare SEM images of copper layers with/without the additive. Optimal results show reduced grain size (10–50 nm) at 1–2% additive concentration .

Q. What mechanisms explain inconsistent results in thiol-disulfide exchange reactions mediated by this compound?

- Data Contradiction Analysis :

- pH Dependence : The disulfide bond’s redox activity is pH-sensitive. Conduct experiments at pH 3–10 to identify optimal reactivity (e.g., pH 7–9 for thiolate anion formation).

- Competing Pathways : Use LC-MS to detect side products (e.g., sulfinic acid derivatives) from overoxidation. Add antioxidants (e.g., ascorbate) to stabilize intermediates .

Q. How does this compound compare to 3,3'-dithiodipropionic acid in stabilizing protein disulfide bonds?

- Comparative Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.